Anecortave

Overview

Description

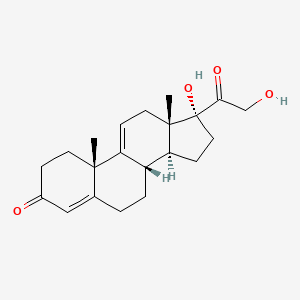

Anecortave is a novel angiogenesis inhibitor used in the treatment of the exudative (wet) form of age-related macular degeneration . Although similar in chemical structure to the corticosteroid hydrocortisone acetate, it possesses no glucocorticoid activity . If approved, it will be marketed by Alcon as this compound acetate for depot suspension under the trade name Retaane .

Synthesis Analysis

This compound can be synthesized from a 17-oxosteroid . In addition to being synthesized from a 17-oxosteroid, this compound acetate can be derived from cortisol by reducing the 11-beta hydroxyl on cortisol to a double bond between carbons 9 and 11 and the addition of an acetate group to carbon 21 . This results in a molecule with no glucocorticoid or mineralocorticoid activity .Molecular Structure Analysis

The molecular formula of this compound is C21H28O4 . The average molecular weight is 344.445 Da .Chemical Reactions Analysis

This compound acetate (AL-3789) (Alcon Laboratories, Inc.) represents a potential innovation in both drug class and drug delivery route for glaucoma management and represents an alternative therapy for long-term IOP reduction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound acetate are as follows: It has a molecular weight of 386.48 g/mol . It is a solid substance . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .Scientific Research Applications

Treatment of Idiopathic Perifoveal Telangiectasia

- Application : Anecortave acetate has been explored for treating idiopathic perifoveal telangiectasia (IPT). A pilot study showed that it might inhibit retinal and subretinal permeability and neovascular proliferation in patients with IPT (Eandi et al., 2006).

Treatment of Age-Related Macular Degeneration (AMD)

- Application : this compound acetate has been used in clinical trials for treating subfoveal choroidal neovascularization in AMD. Results indicate its potential for preserving or improving vision and inhibiting lesion growth (D’Amico et al., 2003).

Treatment of Retinal Angiomatous Proliferation

- Application : It has been tested for treating retinal angiomatous proliferation (RAP), suggesting its role in reducing capillary permeability, although it didn’t significantly benefit vision loss in these patients (Klais et al., 2006).

Mechanism of Action

- Insight : this compound acetate, an angiostatic cortisene, is known for its broad-based angiostatic activity, inhibiting neovascularization at multiple steps and across various angiogenic factors (Clark, 2007).

Efficacy in Other Ocular Conditions

- Exploration : Research has explored its efficacy for intraocular tumor growth suppression and as an adjunct therapy in retinal tumors, showing promise in controlling tumor burden in a murine model of retinoblastoma (Clark et al., 1999); (Jockovich et al., 2006).

Clinical Safety Profile

- Safety : Studies have noted the clinical safety of this compound acetate in treating wet AMD, with no significant treatment-related safety issues reported (Regillo et al., 2007).

Pharmacokinetics and Metabolism

- Pharmacology : The pharmacokinetics and metabolism of this compound acetate in animals and humans have been studied, highlighting its effective delivery and metabolic pathways (Dahlin & Rahimy, 2007).

Mechanism of Action

Target of Action

Anecortave, also known as this compound Acetate, is an angiostatic cortisene . It primarily targets the process of angiogenesis, which is the formation of new blood vessels . This process is crucial in many physiological and pathological conditions, including wound healing, cancer progression, and ocular diseases .

Mode of Action

This compound functions as an antiangiogenic agent . It inhibits blood vessel growth by decreasing extracellular protease expression and inhibiting endothelial cell migration . . This suggests that this compound may have a unique mode of action in its antiangiogenic activity.

Biochemical Pathways

It is known that this compound’s antiangiogenic activity involves the inhibition of extracellular proteases, which are enzymes that break down proteins and peptides . These proteases play a key role in angiogenesis, as they degrade the extracellular matrix, allowing endothelial cells to migrate and form new blood vessels .

Pharmacokinetics

It is known that this compound acetate is rapidly hydrolyzed by esterases to pharmacologically active this compound desacetate . Further metabolism of this compound Desacetate leads to one major and several minor products that circulate in the body . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of this compound’s action is the inhibition of angiogenesis . By inhibiting the growth of new blood vessels, this compound can potentially slow down the progression of diseases that are characterized by excessive angiogenesis, such as wet age-related macular degeneration .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, patient adherence to prescribed therapy can significantly affect the effectiveness of this compound . Furthermore, the complexity of a multi-drug regimen can also impact the efficacy of this compound . More research is needed to fully understand how environmental factors influence the action of this compound.

properties

IUPAC Name |

(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFCRXOJOFDUMZ-ONKRVSLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70144268 | |

| Record name | Anecortave | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10184-70-0 | |

| Record name | Anecortave [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anecortave | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12081 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anecortave | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70144268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANECORTAVE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

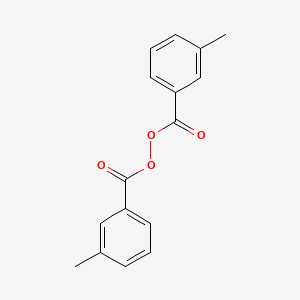

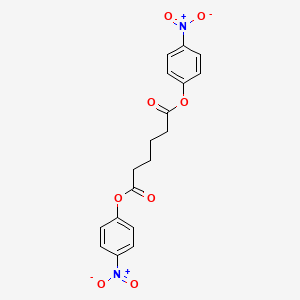

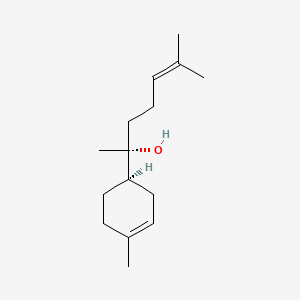

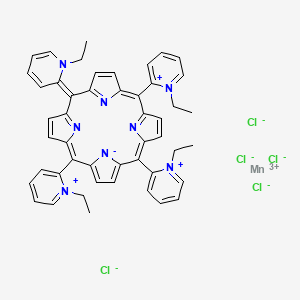

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4S,6R)-6-[(1E)-4,4-bis(4-fluorophenyl)-3-(1-methyltetrazol-5-yl)buta-1,3-dienyl]-4-hydroxyoxan-2-one](/img/structure/B1667326.png)